molecular formula C10H18O2 B13617251 1-(Sec-butyl)cyclopentane-1-carboxylic acid

1-(Sec-butyl)cyclopentane-1-carboxylic acid

Cat. No.: B13617251
M. Wt: 170.25 g/mol
InChI Key: ZTFDHMHABAZNBW-UHFFFAOYSA-N
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Description

1-(Sec-butyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a sec-butyl group and a carboxylic acid group. This compound is part of the broader family of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of the carboxylic acid group imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Sec-butyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Sec-butyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized under strong conditions.

    Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through reactions such as halogenation.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or a catalyst.

Major Products:

    Oxidation: Further oxidized carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

1-(Sec-butyl)cyclopentane-1-carboxylic acid finds applications in various scientific domains:

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)cyclopentane-1-carboxylic acid is primarily influenced by its carboxylic acid group, which can participate in hydrogen bonding and other interactions with biological molecules. The sec-butyl group may also affect the compound’s hydrophobicity and overall molecular interactions. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Uniqueness: 1-(Sec-butyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the sec-butyl group and the cyclopentane ring, which together impart distinct chemical and physical properties

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-butan-2-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-3-8(2)10(9(11)12)6-4-5-7-10/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

ZTFDHMHABAZNBW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCC1)C(=O)O

Origin of Product

United States

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